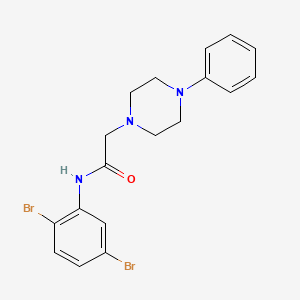![molecular formula C14H13ClO B2434283 4-[2-(4-Chlorophenyl)ethyl]phenol CAS No. 52890-71-8](/img/structure/B2434283.png)
4-[2-(4-Chlorophenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chlorophenyl)ethyl]phenol is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-chlorophenyl ethyl chain. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenyl)ethyl]phenol typically involves the reaction of 4-chlorophenyl ethyl bromide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Chlorophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Chlorophenyl)ethyl]phenol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl ethyl chain can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
4-Chlorophenol: Similar structure but lacks the ethyl chain, leading to different chemical and biological properties.
4-(2-Chloroethyl)phenol: Similar structure but with a chloroethyl group instead of a chlorophenyl ethyl group.
Uniqueness: 4-[2-(4-Chlorophenyl)ethyl]phenol is unique due to the presence of both a phenol group and a chlorophenyl ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKQSVNWUNTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride](/img/structure/B2434205.png)
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)


![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2434217.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2434219.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)
